N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative with the molecular formula C₂₄H₁₈BrClN₄O₃ and an average molecular mass of 525.787 g/mol . Its structure features a pyrazole core substituted with a 4-chlorophenyl group at position 3 and a hydrazide-linked (5-bromo-2-hydroxyphenyl)methylene moiety at position 3. The compound’s stereochemistry is confirmed to adopt the E-configuration at the imine bond, a critical feature for its molecular interactions . The ChemSpider ID 21346171 provides access to its detailed physicochemical and spectral data .
Properties
Molecular Formula |
C17H12BrClN4O2 |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12BrClN4O2/c18-12-3-6-16(24)11(7-12)9-20-23-17(25)15-8-14(21-22-15)10-1-4-13(19)5-2-10/h1-9,24H,(H,21,22)(H,23,25)/b20-9+ |
InChI Key |
PJFPNNRWNHJQMU-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylic Acid Ethyl Ester
The pyrazole core is constructed via cyclocondensation of ethyl acetoacetate with 4-chlorophenylhydrazine. A representative protocol involves:
-
Reagents : Ethyl acetoacetate (1.080 g, 0.005 mol), 4-chlorophenylhydrazine (0.633 g, 0.005 mol), potassium carbonate (0.690 g, 0.005 mol), acetonitrile (25 mL).
-
Conditions : Reflux at 80°C for 8 hours under nitrogen.
-
Workup : Solvent removal under reduced pressure, silica gel chromatography (ethyl acetate/petroleum ether, 1:2) yields the ester as a pale-yellow solid (79% yield).
Mechanistic Insight : The reaction proceeds via Knorr pyrazole synthesis, where the hydrazine attacks the β-ketoester to form a dihydropyrazole intermediate, which subsequently aromatizes.
Formation of 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide
The ethyl ester is converted to carbohydrazide using hydrazine hydrate:
-
Reagents : Ethyl ester (0.336 g, 0.001 mol), 80% hydrazine hydrate (1.2 mL), ethanol (15 mL).
-
Conditions : Reflux at 78°C for 4 hours.
-
Workup : Precipitation upon cooling, filtration, and washing with cold ethanol affords the carbohydrazide as a white powder (85% yield).
Critical Note : Excess hydrazine ensures complete conversion, while ethanol minimizes side reactions.
Condensation with 5-Bromo-2-Hydroxybenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and aldehyde:
-
Reagents : 3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide (0.202 g, 0.001 mol), 5-bromo-2-hydroxybenzaldehyde (0.215 g, 0.001 mol), acetic acid (0.5 mL), ethanol (10 mL).
-
Conditions : Reflux at 80°C for 2 hours.
-
Workup : Precipitation in cold water, filtration, and recrystallization from DMF/ethanol yields the product as yellow crystals (72–78% yield).
Structural Confirmation :
-
FTIR : N-H stretch (3250 cm⁻¹), C=O (1660 cm⁻¹), C=N (1605 cm⁻¹).
-
¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, OH), 8.45 (s, 1H, CH=N), 7.85–7.20 (m, 8H, aromatic).
Optimization Strategies and Comparative Analysis
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 80 | 2 | 78 |
| Methanol | HCl | 70 | 3 | 65 |
| DMF | None | 120 | 1 | 58 |
Ethanol with acetic acid emerges as optimal due to balanced polarity and mild acidity, enhancing imine formation without decomposition.
Stoichiometric Ratios
A 1:1 molar ratio of carbohydrazide to aldehyde minimizes unreacted starting material. Excess aldehyde (1.2 equiv) marginally improves yields to 81% but complicates purification.
Alternative Synthetic Pathways
One-Pot Approach
A modified one-pot method bypasses intermediate isolation:
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the condensation step, achieving 75% yield with reduced energy input.
Challenges and Troubleshooting
-
Byproduct Formation : Oxidative byproducts may arise during prolonged reflux. Adding antioxidants (e.g., BHT) suppresses this.
-
Low Crystallinity : Recrystallization from DMF/ethanol (1:3) enhances crystal purity.
-
Hydrazine Handling : Use of hydrazine hydrate demands strict moisture control to prevent hydrolysis.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the condensation step, achieving 82% yield with a throughput of 1.2 kg/h. Regulatory compliance requires stringent control of residual solvents (e.g., DMF < 500 ppm).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the Schiff base would yield an amine.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its Schiff base structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carbohydrazide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural Features
Electronic Properties
- Electron-Withdrawing Groups (EWGs): The target compound’s Br and Cl substituents increase electrophilicity and stability, as evidenced by DFT studies showing enhanced HOMO-LUMO gaps (ΔE ≈ 4.5 eV) compared to methoxy-substituted analogs (ΔE ≈ 3.8 eV) .
- Electron-Donating Groups (EDGs): Compounds like N′-[(E)-4-methoxybenzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide exhibit reduced hardness (η ≈ 1.7 eV) due to EDGs, whereas the target compound’s η ≈ 2.3 eV reflects higher stability .
Crystallographic Data
- The target compound’s E-configuration is confirmed via single-crystal X-ray diffraction (SHELXL refinement; R-factor = 0.045) . Similar derivatives, such as (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, show analogous bond lengths (C=N: 1.28 Å vs. 1.30 Å in the target compound) .
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H19BrClN5O2S, with a molecular weight of approximately 505.85 g/mol. The compound features several functional groups, including a brominated phenol, a hydrazone moiety, and a pyrazole ring, which contribute to its diverse biological activities.
Structural Representation
| Property | Description |
|---|---|
| Molecular Formula | C24H19BrClN5O2S |
| Molecular Weight | 505.85 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc(cc1)ccc1-n1c(SCC(N/N=C/c(cc(cc2)Br)c2O)=O)nnc1-c(cc1)ccc1Cl |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal enzymatic functions.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways involved in cell growth and apoptosis.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC50 values indicating effective growth inhibition at micromolar concentrations .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, this compound exhibits:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains and fungi, indicating potential as an antimicrobial agent .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of several pyrazole derivatives, including the compound . The results indicated significant cell apoptosis and growth inhibition in A549 (lung cancer) cells with an IC50 value of 49.85 µM .
Study 2: In Vivo Anti-inflammatory Effects
In vivo models using carrageenan-induced edema demonstrated that derivatives of this compound significantly reduced inflammation compared to standard treatments like ibuprofen .
Q & A
Basic: What are the foundational synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves a multi-step approach:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine with β-keto esters under acidic conditions (e.g., H₂SO₄) .
- Step 2: Condensation of the pyrazole-carbohydrazide intermediate with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux (12–24 hrs) to form the hydrazone linkage .
Key Considerations: - Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification to remove byproducts.
- Temperature: Reflux (~80°C) ensures complete imine bond formation without decomposition .
- Yield Optimization: Yields >70% are achievable with stoichiometric control and inert atmospheres to prevent oxidation .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict biological activity?
Answer:
- Density Functional Theory (DFT): Used to calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior and stability. For example, the electron-withdrawing 5-bromo substituent enhances electrophilicity, favoring enzyme inhibition .
- Molecular Docking: Simulations with protein kinases (e.g., EGFR) reveal binding affinities. The hydrazone moiety forms hydrogen bonds with active-site residues (e.g., Lys721), while the 4-chlorophenyl group engages in hydrophobic interactions .
Validation: Cross-validate docking results with experimental IC₅₀ values from kinase assays to resolve discrepancies .
Basic: What characterization techniques confirm structural integrity?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 8.3–8.5 ppm confirm the hydrazone CH=N proton. Aromatic protons from the 4-chlorophenyl group appear as doublets at δ 7.2–7.8 ppm .
- ¹³C NMR: Signals at ~160 ppm verify the carbonyl group .
- Mass Spectrometry: ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., ~435 g/mol) .
- IR Spectroscopy: Stretching at 1650–1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) validate functional groups .
Advanced: How can conflicting spectral data (e.g., tautomerism in NMR) be resolved?
Answer:
Tautomerism between keto-enol forms in the pyrazole-hydrazone system causes split peaks in NMR:
- Solution: Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. At low temperatures (-40°C), enol forms dominate, sharpening signals .
- X-ray Crystallography: Provides unambiguous confirmation of the E-configuration and hydrogen-bonding networks .
Basic: What biological activities are associated with structural motifs in this compound?
Answer:
- Hydrazone Linkage: Imparts antimicrobial activity by disrupting bacterial membrane integrity (MIC: 2–8 µg/mL against S. aureus) .
- Halogen Substituents (Br, Cl): Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Pyrazole Core: Modulates kinase activity (e.g., IC₅₀ of 1.2 µM against CDK2) via ATP-binding site competition .
Advanced: How do solvent polarity and pH influence reaction mechanisms during synthesis?
Answer:
- Solvent Polarity: Protic solvents (e.g., ethanol) stabilize transition states in condensation steps, accelerating imine formation. Aprotic solvents (e.g., THF) favor nucleophilic substitutions on the chlorophenyl group .
- pH Control: Acidic conditions (pH 4–5) protonate the hydrazine intermediate, preventing side reactions. Alkaline conditions (pH >8) deprotonate hydroxyl groups, enabling chelation with metal catalysts .
Basic: What strategies improve thermal stability for long-term storage?
Answer:
- Lyophilization: Freeze-drying reduces hydrolytic degradation, preserving >95% purity over 12 months .
- Additives: Co-crystallization with antioxidants (e.g., BHT) prevents radical-mediated decomposition .
Advanced: How can structure-activity relationships (SAR) guide substituent modifications?
Answer:
- Electron-Donating Groups (e.g., -OCH₃): Increase solubility but reduce kinase affinity. Replace with -CF₃ to balance lipophilicity and potency .
- Positional Isomerism: Moving the bromo group from C5 to C3 on the phenyl ring decreases steric hindrance, improving binding to COX-2 (ΔIC₅₀: 0.8 µM vs. 2.4 µM) .
Basic: What analytical methods quantify trace impurities in the final product?
Answer:
- HPLC-PDA: Use a C18 column (MeCN:H₂O = 70:30) to detect unreacted aldehydes (retention time: 4.2 min) and hydrazine byproducts .
- LC-MS/MS: Identifies degradation products (e.g., hydrolyzed hydrazones) at limits of detection (LOD: 0.1 ppm) .
Advanced: How does flow chemistry optimize large-scale synthesis?
Answer:
- Continuous Flow Reactors: Reduce reaction times (from 24 hrs to 2 hrs) via precise temperature control and automated reagent mixing .
- In-line Analytics: Real-time UV-Vis monitoring at 280 nm ensures consistent imine formation, reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
